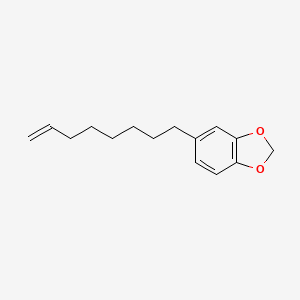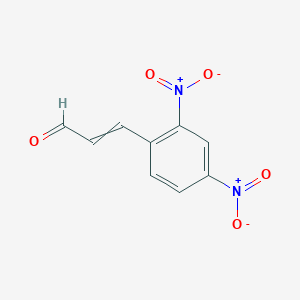
3-(2,4-Dinitrophenyl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dinitrophenyl)prop-2-enal is an organic compound characterized by the presence of a dinitrophenyl group attached to a prop-2-enal moiety. This compound is notable for its applications in various chemical reactions and its role in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitrophenyl)prop-2-enal typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as methanol and sulfuric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with adjustments made for scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dinitrophenyl)prop-2-enal undergoes various chemical reactions, including:
Addition-Elimination Reactions: This compound reacts with nucleophiles in a two-step process involving addition followed by elimination.
Conjugate Additions: The compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl system.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Grignard reagents, hydrides, and other nucleophiles. Reaction conditions typically involve the use of solvents like methanol and acidic or basic catalysts to promote the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with Grignard reagents can yield alcohols, while conjugate additions can produce enolate intermediates that tautomerize back to carbonyl compounds .
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dinitrophenyl)prop-2-enal has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(2,4-Dinitrophenyl)prop-2-enal involves its ability to act as a nucleophile or electrophile in various chemical reactions. In biological systems, it can function as a protonophore, shuttling protons across membranes and disrupting the proton gradient, which affects ATP production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: An organic compound with similar dinitrophenyl functionality, used in biochemical studies and as a metabolic stimulant.
2,4-Dinitrophenylhydrazine: A reagent used in the detection of carbonyl compounds, forming hydrazones.
Cinnamaldehyde: A compound with a similar prop-2-enal structure but different functional groups, known for its use in flavoring and fragrance.
Uniqueness
3-(2,4-Dinitrophenyl)prop-2-enal is unique due to its combination of the dinitrophenyl group and the prop-2-enal moiety, which imparts distinct reactivity and applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
183018-46-4 |
|---|---|
Molekularformel |
C9H6N2O5 |
Molekulargewicht |
222.15 g/mol |
IUPAC-Name |
3-(2,4-dinitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6N2O5/c12-5-1-2-7-3-4-8(10(13)14)6-9(7)11(15)16/h1-6H |
InChI-Schlüssel |
NOFZQFGFJQQHKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


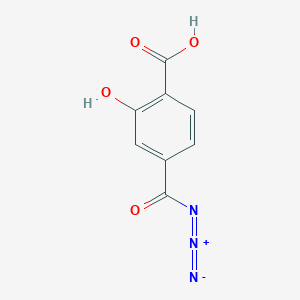
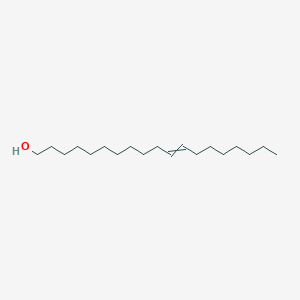
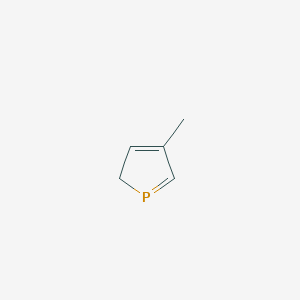
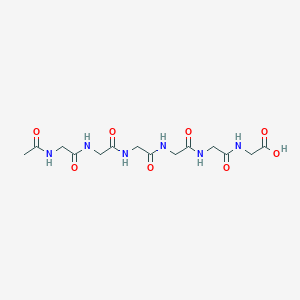


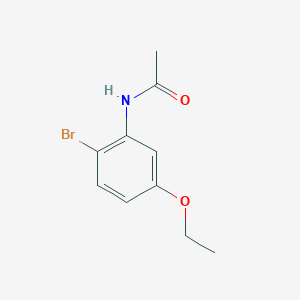
![6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one](/img/structure/B14264834.png)
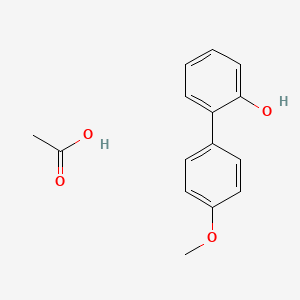

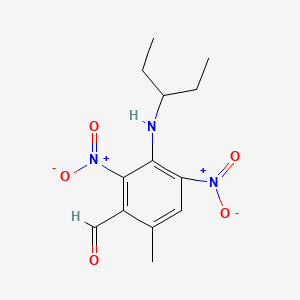
![2,2'-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14264853.png)
![2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride](/img/structure/B14264854.png)
